4-Chloro-2-(difluoromethyl)-5-methylbenzoic acid
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Overview
Description
4-Chloro-2-(difluoromethyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, two fluorine atoms, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)-5-methylbenzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chlorotoluene.
Carboxylation: The methyl group is then oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a quinone derivative.
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the chloro and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzoic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-(Difluoromethyl)-5-methylbenzoic acid: Lacks the chloro group, affecting its reactivity and applications.
4-Chloro-5-methylbenzoic acid: Lacks the difluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
4-Chloro-2-(difluoromethyl)-5-methylbenzoic acid is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-2-6(9(13)14)5(8(11)12)3-7(4)10/h2-3,8H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELWUXLQTHLBOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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